Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxy group, and a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride typically involves the reaction of tert-butyl 4-hydroxy-1-piperidinecarboxylate with appropriate reagents under controlled conditions. One common method involves the use of dry dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base. The reaction is carried out at room temperature, followed by heating to 80°C overnight . The product is then isolated and purified through standard extraction and drying techniques.
Industrial Production Methods
In an industrial setting, the production of tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various piperidine derivatives.
Scientific Research Applications
Tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy group and bipiperidine structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- tert-Butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate
- tert-Butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride is unique due to its bipiperidine structure, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H29ClN2O3 |
---|---|
Molecular Weight |
320.85 g/mol |
IUPAC Name |
tert-butyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)16-10-6-13(18)7-11-16;/h12-13,18H,4-11H2,1-3H3;1H |
InChI Key |
XJHUKWHKHPZTRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.